molecular formula C24H28N4O4S B2503064 (1-(1,1-dióxido-tetrahidrotio-fen-3-il)-6-(4-metoxifenil)-3-metil-1H-pirazolo[3,4-b]piridin-4-il)(piperidin-1-il)metanona CAS No. 1021250-25-8

(1-(1,1-dióxido-tetrahidrotio-fen-3-il)-6-(4-metoxifenil)-3-metil-1H-pirazolo[3,4-b]piridin-4-il)(piperidin-1-il)metanona

Número de catálogo: B2503064
Número CAS: 1021250-25-8
Peso molecular: 468.57
Clave InChI: KNKIFBQDSJACSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.57. The purity is usually 95%.
BenchChem offers high-quality (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Overview

The compound can be characterized by the following structural components:

  • Core Structure : Pyrazolo[3,4-b]pyridine
  • Substituents :
    • 1,1-Dioxidotetrahydrothiophen
    • 4-Methoxyphenyl
    • Piperidin-1-yl
    • Methyl group at position 3

This unique combination of substituents contributes to its diverse biological activities and potential applications in drug development.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate promising activity against various bacterial strains. The mechanism of action typically involves interference with microbial cell wall synthesis and function, making these compounds valuable candidates for new antibiotic therapies .

Neuropharmacology

The compound's interaction with G protein-gated inwardly rectifying potassium (GIRK) channels suggests potential applications in neuropharmacology. By acting as an activator of these channels, it may modulate neuronal excitability and provide therapeutic benefits for conditions such as epilepsy or anxiety disorders. This modulation can lead to hyperpolarization of neurons, reducing their firing rates and potentially alleviating symptoms associated with hyperexcitability.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of pyrazolo[3,4-b]pyridine derivatives similar to the compound . The results indicated that several synthesized compounds exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis highlighted that specific substitutions on the pyrazolo ring enhanced antimicrobial potency .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological applications, researchers investigated the effects of compounds structurally related to (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone on neuronal excitability. The findings demonstrated a marked reduction in excitatory neurotransmission upon activation of GIRK channels, suggesting a potential role in developing anxiolytic medications .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione interacts with the GIRK channels, acting as an activator . This activation leads to the opening of the channels, allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways by modulating the membrane potential and controlling the firing rate of neurons . The downstream effects include changes in neurotransmitter release and synaptic transmission, which can impact various physiological processes such as heart rate, insulin release, and perception of pain .

Result of Action

The molecular and cellular effects of 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione’s action primarily involve the modulation of neuronal activity. By activating GIRK channels and causing hyperpolarization of the cell, the compound can decrease neuronal excitability . This could potentially lead to effects such as reduced pain perception or changes in heart rate .

Actividad Biológica

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone is a derivative of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing information from various studies on related pyrazolo[3,4-b]pyridine derivatives.

1. Structural Overview

The structure of the compound can be broken down as follows:

  • Core Structure : Pyrazolo[3,4-b]pyridine
  • Substituents :
    • 1,1-Dioxidotetrahydrothiophen
    • 4-Methoxyphenyl
    • Piperidin-1-yl
    • Methyl group at position 3

This unique combination of substituents contributes to its potential pharmacological properties.

2.1 Antimicrobial Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds with similar structures showed promising results against Mycobacterium tuberculosis, with specific derivatives displaying effective inhibition in vitro . The target for these compounds often includes enzymes critical for bacterial survival.

CompoundTargetIC50 Value
C03TRKA56 nM
Derivative AM. tuberculosisNot specified

2.2 Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For example, compound C03 was noted for its ability to inhibit cell proliferation in cancer cell lines with an IC50 value of 0.304 μM . The mechanism often involves the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.

2.3 Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrazolo[3,4-b]pyridines have shown that certain derivatives can bind selectively to amyloid plaques associated with Alzheimer’s disease . This suggests a potential application in diagnostic imaging or therapeutic intervention for neurodegenerative diseases.

Case Study 1: Antitubercular Activity

A combinatorial library of pyrazolo[3,4-b]pyridine derivatives was synthesized and screened for antitubercular activity. One notable derivative exhibited significant inhibition against M. tuberculosis with promising results in both in vitro assays and molecular docking studies . The study emphasized structural modifications that enhance biological activity.

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on cancer treatment, various derivatives were synthesized and evaluated for their ability to inhibit TRKA. Compound C03 emerged as a lead candidate due to its selective activity against cancer cell lines while demonstrating low toxicity towards normal cells .

4. Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer and bacterial metabolism.
  • Receptor Modulation : The ability to modulate receptors like TRK contributes to their anticancer properties.

5. Conclusion

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone exhibits significant potential as a therapeutic agent across various biological contexts, including antimicrobial and anticancer applications. Ongoing research into its structural modifications and mechanisms will further elucidate its capabilities and enhance its therapeutic profile.

Propiedades

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-22-20(24(29)27-11-4-3-5-12-27)14-21(17-6-8-19(32-2)9-7-17)25-23(22)28(26-16)18-10-13-33(30,31)15-18/h6-9,14,18H,3-5,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKIFBQDSJACSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.